2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride
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Overview
Description
2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride typically involves multiple steps. One common method includes the bromination of 2-(Benzyloxy)pyridine, followed by sulfonylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a sulfonyl chloride reagent for the sulfonylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the bromine and sulfonyl chloride groups.
6-Bromopyridine-4-sulfonyl chloride: Lacks the benzyloxy group.
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-6-bromopyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Properties
Molecular Formula |
C12H9BrClNO3S |
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Molecular Weight |
362.63 g/mol |
IUPAC Name |
2-bromo-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C12H9BrClNO3S/c13-11-6-10(19(14,16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
XQXNUMCIWNUYEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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